
Chlorure de 1-(trifluorométhyl)-1H-pyrazole-4-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years . Various methods exist to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied .Chemical Reactions Analysis
Trifluoromethylation reactions have seen significant advancements, particularly in the incorporation of a trifluoromethyl group into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Applications De Recherche Scientifique
Réactions de trifluorométhylation
Le groupe trifluorométhyle (CF₃) est largement répandu dans les composés pharmaceutiques et agrochimiques en raison de sa capacité à améliorer la stabilité chimique, la lipophilie et la sélectivité de liaison. Les chercheurs ont développé des méthodologies pour l'introduction efficace et sélective de groupes CF₃ dans des squelettes moléculaires divers. Notamment, la trifluorométhylation radicalaire catalysée par photoredox a gagné en attention. Les catalyseurs photoredox, tels que les complexes de ruthénium et d'iridium, permettent des processus de transfert d'un seul électron sous irradiation de lumière visible. Ces réactions fournissent un nouveau protocole pour les réactions radicalaires photocatalytiques, permettant l'incorporation de groupes CF₃ dans les molécules organiques .
Chimie synthétique
Au-delà des applications spécifiques, le composé sert de bloc de construction polyvalent en chimie synthétique. Les chercheurs l'utilisent pour construire des molécules complexes, créer des bibliothèques de composés divers et explorer de nouvelles voies réactionnelles.
En résumé, le chlorure de 1-(trifluorométhyl)-1H-pyrazole-4-sulfonyle est prometteur dans divers domaines scientifiques, de la découverte de médicaments à la science des matériaux. Sa combinaison unique de groupes fonctionnels en fait un sujet fascinant pour la recherche et l'innovation en cours . Si vous souhaitez plus de détails ou des applications supplémentaires, n'hésitez pas à demander !
Safety and Hazards
Orientations Futures
Trifluoromethyl-containing compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds containing the trifluoromethyl group are widely prevalent in pharmaceutical and agrochemical compounds . They are known to interact with various biological targets, enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
The trifluoromethyl group is known to undergo photoredox catalysis, a process that involves the generation of trifluoromethyl radicals . These radicals can then interact with various biological targets, leading to changes in their function .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical transformations, particularly in the context of photoredox catalysis . This process can influence a variety of biochemical pathways, potentially leading to downstream effects.
Pharmacokinetics
Compounds containing the trifluoromethyl group are known to exhibit enhanced chemical and metabolic stability, which can impact their bioavailability .
Result of Action
The generation of trifluoromethyl radicals through photoredox catalysis can lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. For instance, the process of photoredox catalysis, which is central to the action of the trifluoromethyl group, is dependent on the presence of light . Other environmental factors, such as pH and temperature, could also potentially influence the compound’s action.
Propriétés
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPDUAJHYRGDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

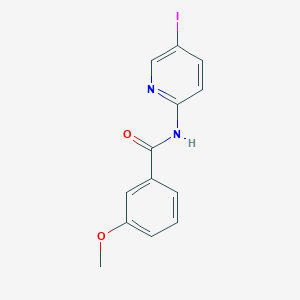
![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)
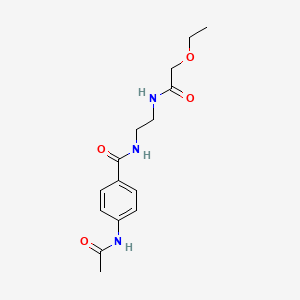
![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

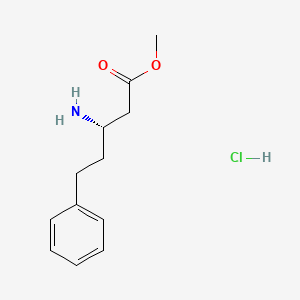
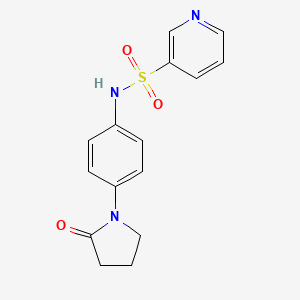
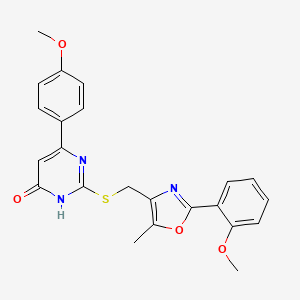
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)